4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound characterized by the presence of a bromine atom, a methyl group, and a thiazole ring attached to an aniline structure. This compound is classified as an aromatic amine and is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. The molecular formula for this compound is , with a molecular weight of approximately 283.19 g/mol.
The synthesis of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves several key steps:
The synthetic routes may vary slightly based on specific laboratory conditions or desired yields. Industrial production often employs continuous flow reactors to enhance efficiency and ensure consistent quality.
The molecular structure of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be represented by its IUPAC name and various structural formulas:
The compound features a thiazole ring that contributes to its biological activity and interaction with various biological targets. The presence of both the bromine atom and the thiazole moiety enhances its reactivity and potential applications in medicinal chemistry .
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophilic agents that can effectively replace the bromine atom .
The mechanism of action for 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The thiazole ring enhances binding affinity to targets involved in microbial growth inhibition and cancer cell apoptosis induction. This interaction modulates various signaling pathways, leading to observed biological effects .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 283.19 g/mol |
IUPAC Name | 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI Key | IIDNUKCTFMDBIX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NCC2=CN=CS2)Br |
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several notable applications:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9